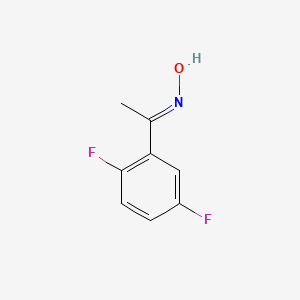

2',5'-Difluoroacetophenone oxime

Descripción

Contextualization of Oximes as Key Functional Groups in Organic Synthesis

Oximes are a class of organic compounds characterized by the formula R¹R²C=N-OH, where R¹ and R² can be hydrogen or organic groups. britannica.com They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). britannica.comnumberanalytics.com This reaction is a cornerstone of organic chemistry, providing a reliable method for converting carbonyl compounds into a versatile functional group. numberanalytics.comorgsyn.org

The significance of oximes lies in their utility as synthetic intermediates. numberanalytics.com They can be transformed into a variety of other functional groups. For instance, aldoximes can be dehydrated to form nitriles, and oximes can be reduced to primary amines through catalytic hydrogenation. britannica.comvedantu.com One of the most notable reactions involving oximes is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. vedantu.com This particular transformation has large-scale industrial applications, such as the synthesis of caprolactam, the precursor to Nylon-6, from cyclohexanone (B45756) oxime. britannica.comvedantu.com Their ability to form crystalline solids also makes them useful for the identification and purification of aldehydes and ketones. britannica.com The versatility of oximes ensures their continued role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

Significance of Fluorine Substitution in Aromatic Systems within Chemical Transformations

The introduction of fluorine atoms into organic molecules, particularly aromatic systems, can dramatically alter their physical, chemical, and biological properties. youtube.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the most polar bond in organic chemistry. omicsonline.org This high electronegativity often modifies the chemical reactivity of the molecule. omicsonline.org

In medicinal chemistry, selective fluorination is a widely used strategy to enhance the efficacy of drug candidates. nih.gov The inclusion of fluorine can improve several pharmacokinetic properties, including metabolic stability, bioavailability, and membrane permeation. nih.gov This is because the strong C-F bond can block sites of metabolism by enzymes. omicsonline.org Furthermore, fluorine substitution can increase the binding affinity of a drug to its target protein. nih.gov It is estimated that over half of all marketed drugs contain fluorine, including prominent examples like the antidepressant fluoxetine (B1211875) (Prozac) and the chemotherapy agent 5-Fluorouracil. youtube.comomicsonline.org

Beyond pharmaceuticals, fluorinated compounds are integral to materials science, used in the creation of polymers, liquid crystals, and agrochemicals with enhanced performance and stability. youtube.comacs.org The unique properties imparted by fluorine make it a "special element" that continues to drive innovation across the chemical sciences. acs.org

Overview of the Research Landscape Pertaining to 2',5'-Difluoroacetophenone (B32684) Oxime Chemistry

Research specifically focused on 2',5'-Difluoroacetophenone oxime highlights its role as a specialized chemical intermediate. While extensive literature dedicated solely to this compound is still developing, its importance can be understood by examining its constituent parts and the applications of similar structures. The synthesis of this oxime would typically involve the reaction of its parent ketone, 2',5'-Difluoroacetophenone, with hydroxylamine. orgsyn.orgarpgweb.com

The presence of the difluorinated phenyl ring makes this compound a valuable precursor for creating complex, fluorine-containing molecules. These molecules are of significant interest in pharmaceutical and agrochemical research, where the introduction of fluorine can lead to enhanced biological activity. ontosight.aiontosight.ai For example, related fluorinated oximes are used as intermediates in the synthesis of bioactive molecules and potential drugs. google.com The combination of the reactive oxime group and the property-enhancing difluoroaromatic moiety makes this compound a key building block for modern organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 149773-87-5 sigmaaldrich.cnoakwoodchemical.com |

| Molecular Formula | C₈H₇F₂NO oakwoodchemical.com |

| Molecular Weight | 171.15 g/mol sigmaaldrich.cnoakwoodchemical.com |

| IUPAC Name | (1Z)-1-(2,5-difluorophenyl)ethanone oxime sigmaaldrich.cn |

Table 2: Properties of the Precursor 2',5'-Difluoroacetophenone

| Property | Value |

|---|---|

| CAS Number | 1979-36-8 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₈H₆F₂O chemicalbook.com |

| Molecular Weight | 156.13 g/mol sigmaaldrich.comchemicalbook.com |

| Density | 1.233 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Boiling Point | 78-80 °C at 12 mmHg chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

N-[1-(2,5-difluorophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(11-12)7-4-6(9)2-3-8(7)10/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDLMUZXCOMQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149773-87-5 | |

| Record name | 1-(2,5-Difluorophenyl)ethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149773-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 ,5 Difluoroacetophenone Oxime

Traditional Oximation Reactions of 2',5'-Difluoroacetophenone (B32684) Precursors

Conventional methods for synthesizing oximes have been well-established for decades, typically relying on the reaction between a carbonyl compound and hydroxylamine (B1172632) hydrochloride in the presence of a base or acid under heating. arpgweb.comorientjchem.org These foundational techniques have been widely applied to a variety of acetophenone (B1666503) derivatives.

The most common traditional method for preparing acetophenone oximes involves the reaction of the parent acetophenone with hydroxylamine hydrochloride. arpgweb.com This reaction is typically performed under reflux conditions to drive the reaction to completion. A base, such as potassium hydroxide (B78521) or sodium acetate (B1210297), is added to neutralize the hydrogen chloride released from the hydroxylamine salt, thereby liberating the free hydroxylamine needed for the nucleophilic attack on the ketone's carbonyl carbon. arpgweb.comorgsyn.org

In a typical procedure, the acetophenone derivative is dissolved in a suitable solvent, often an alcohol like ethanol (B145695) or methanol, along with hydroxylamine hydrochloride and a base. arpgweb.comorgsyn.orgorgsyn.org The mixture is then heated to reflux for a period ranging from 30 minutes to several hours. arpgweb.comyoutube.com The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC). orgsyn.org Upon completion, the product is typically isolated by cooling the reaction mixture to induce precipitation, followed by filtration, washing with cold water, and recrystallization to afford the purified oxime. arpgweb.comyoutube.com While specific examples for 2',5'-difluoroacetophenone are not detailed in the provided literature, this general methodology is directly applicable. Studies on acetophenone itself show the formation of E/Z isomers, with the E-isomer often being the major product. arpgweb.commisuratau.edu.ly

Table 1: Traditional Synthesis of Acetophenone Oximes under Reflux

| Precursor | Reagents | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | Hydroxylamine hydrochloride | Potassium hydroxide | Water/Ethanol | Reflux, 1 hr | Moderate | arpgweb.com |

| Acetophenone | Hydroxylamine hydrochloride | Sodium acetate | Methanol | 80 °C, 3 hr | High | orgsyn.org |

To improve the efficiency of traditional oximation, researchers have focused on optimizing catalysts and reaction conditions. The choice of base can influence the reaction; while strong bases like potassium hydroxide are effective, milder bases such as sodium acetate are also commonly used. arpgweb.comorgsyn.org

Acid catalysis offers an alternative route. The use of oxalic acid as a catalyst for the oximation of various aldehydes and ketones with hydroxylamine hydrochloride has been shown to produce excellent yields (90–95%) in acetonitrile (B52724) under reflux. orientjchem.org For ketones like acetophenone, the reaction required slightly higher molar amounts of the reagents compared to aldehydes and was completed in 90 minutes, yielding 95% of the product. orientjchem.org This acid-catalyzed approach provides a convenient and high-yielding alternative to base-mediated methods.

The solvent system also plays a role. While alcohols are common, other solvents can be employed, and in some cases, solvent-free procedures have been developed, although these are less common for acetophenones. arpgweb.com The optimization of these parameters—catalyst, solvent, temperature, and reaction time—is crucial for achieving high yields and purity in the synthesis of substituted acetophenone oximes like the 2',5'-difluoro derivative.

Advanced and Green Synthetic Strategies for 2',5'-Difluoroacetophenone Oxime Formation

A novel, green approach to oxime synthesis involves replacing conventional mineral or organic acid catalysts with natural acids. Aqueous extracts from sources like Vitis lanata, Mangifera indica, and juice from Citrus limetta have been successfully used as natural acid catalysts for the oximation of aldehydes and ketones. This method represents a significant step towards environmentally friendly synthesis, avoiding the use of toxic and polluting traditional catalysts like sulfuric acid or pyridine (B92270). While this specific methodology has not been explicitly reported for 2',5'-difluoroacetophenone, it presents a promising green alternative applicable to the synthesis of various oximes.

Ultrasound-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. researchgate.net The application of ultrasonic irradiation can lead to significantly enhanced yields, shorter reaction times, and higher selectivity with minimal side reactions. researchgate.netresearchgate.net This method, known as sonochemistry, promotes chemical processes through acoustic cavitation. researchgate.net The synthesis of various heterocyclic compounds has been shown to be highly efficient under ultrasonic conditions, often proceeding under mild conditions and without complex purification. researchgate.net For instance, the synthesis of dihydropyrimidine-2-thiones from chalcones (derived from acetophenones) saw high yields after just 20-30 minutes of sonication, an improvement of 20-30% compared to conventional heating. researchgate.net This technique holds considerable potential for the rapid and efficient synthesis of this compound.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Advantage | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Reflux/Stirring | Hours | Moderate to High | Standard procedure | researchgate.net |

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methods for preparing oximes and their derivatives have been developed. researchgate.netjocpr.com One such procedure allows for the synthesis of oxime ethers directly from an acetophenone, a hydroxylamine salt, an alkyl halide, and a base (like KOH or K2CO3) in a single step. researchgate.netjocpr.com These reactions are often complete in under an hour with yields ranging from 80–96%. researchgate.net

Another sophisticated one-pot approach involves the synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride, where an amidoxime (B1450833) intermediate is formed in situ. rsc.org These multi-component reactions streamline the synthetic process significantly. scispace.com By eliminating the need to isolate intermediate products, one-pot syntheses are more time- and cost-effective, representing a highly efficient strategy for producing complex molecules derived from oximes. jocpr.comrsc.org

Photoinduced Decarboxylative C-N Coupling Methods

The synthesis of oximes through photoinduced decarboxylative C-N coupling represents a modern and evolving area of organic chemistry. While specific literature detailing this method for this compound is not abundant, the principles can be extrapolated from established photoinduced decarboxylative reactions. nih.govnih.gov This approach typically involves the generation of a radical intermediate via the photochemically promoted extrusion of carbon dioxide from a carboxylic acid derivative, which then couples with a nitrogen source.

The general mechanism hinges on the formation of an electron donor-acceptor (EDA) complex or the use of a photocatalyst that can absorb light and initiate the decarboxylation process. nih.gov For the synthesis of an oxime, a plausible precursor would be an N-acyloxyphthalimide or a similar species derived from the corresponding carboxylic acid, which upon photoirradiation, undergoes decarboxylation to form a carbon-centered radical. This radical can then be trapped by a suitable nitrogen-containing species to form the C=N bond of the oxime.

A hypothetical reaction scheme for the synthesis of this compound via this method could involve the following steps:

Activation of a suitable carboxylic acid to an N-hydroxyphthalimide ester.

Formation of an EDA complex between the ester and a photosensitizer or direct excitation of the ester.

Photoinduced single-electron transfer (SET) followed by decarboxylation to generate an α-aryl radical.

Coupling of the radical with a nitrogen source to yield the oxime.

The efficiency of such reactions often depends on the electronic properties of the substrates and the reaction conditions, including the choice of solvent and light source. nih.gov

Investigation of Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of this compound from the corresponding ketone and hydroxylamine can result in the formation of two geometric isomers, (E) and (Z). The control of regioselectivity and stereoselectivity is paramount in synthetic chemistry as different isomers can exhibit distinct biological activities and chemical properties. acs.orgnih.gov

Regioselectivity: In the context of this compound synthesis, regioselectivity is primarily a concern when the starting materials have multiple reactive sites. For the standard synthesis from 2',5'-difluoroacetophenone, the reaction with hydroxylamine occurs at the carbonyl carbon, leading to a single constitutional isomer. However, in more complex syntheses, such as those involving benzyne (B1209423) intermediates, regioselectivity can be a significant challenge. nih.gov For instance, the reaction of a substituted benzyne with a pyridine N-oxide can yield different regioisomers depending on the reaction conditions. nih.gov

Stereoselectivity: The formation of (E) and (Z) isomers of this compound is a critical aspect of its synthesis. acs.org Typically, the reaction of a ketone with hydroxylamine yields a mixture of isomers, with the thermodynamically more stable (E)-isomer often predominating due to minimized steric hindrance. nih.gov

Recent advancements have focused on developing stereoselective methods to access the less stable (Z)-isomers. One powerful technique is the use of visible-light-mediated energy transfer (EnT) catalysis to achieve photoisomerization of the more stable (E)-oxime to the (Z)-oxime. acs.orgnih.gov This method allows for the generation of high ratios of the (Z)-isomer under mild conditions. acs.org

The table below summarizes the potential outcomes of stereoselective synthesis of aryl oximes, which can be applied to this compound.

| Catalyst/Method | Substrate | Product Isomer Ratio (Z/E) | Yield (%) | Reference |

| Visible Light, Photocatalyst | (E)-Aryl Oxime | >20:1 | >95 | acs.org |

| Traditional Synthesis | Aryl Ketone | (E) favored | Variable | nih.gov |

The ability to selectively synthesize either the (E) or (Z) isomer is crucial for applications where specific geometric configurations are required, such as in the synthesis of stereochemically defined biologically active molecules or as ligands in coordination chemistry. nih.gov The choice of synthetic method and reaction conditions, including the use of photocatalysts, can provide access to a desired stereoisomer of this compound.

Reactivity and Chemical Transformations of 2 ,5 Difluoroacetophenone Oxime

Rearrangement Reactions Involving the Oxime Moiety

Beckmann Rearrangement Pathways for Amide Synthesis

The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts oximes into amides. masterorganicchemistry.comwikipedia.org In the case of 2',5'-Difluoroacetophenone (B32684) oxime, this rearrangement yields N-(2,5-difluorophenyl)acetamide. The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or hydrochloric acid in acetic anhydride. wikipedia.orglibretexts.org The generally accepted mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom. masterorganicchemistry.comorganic-chemistry.org This concerted step leads to the formation of a nitrilium ion, which is then attacked by water. Tautomerization of the resulting intermediate affords the final amide product. masterorganicchemistry.com

The efficiency of the Beckmann rearrangement can be influenced by the choice of reagent and reaction conditions. While traditional methods often require harsh acidic conditions, milder alternatives have been developed. organic-chemistry.orgnih.govbrynmawr.edu For instance, reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can also facilitate the rearrangement. wikipedia.org One study reported the synthesis of N-(2,5-difluorophenyl) acetamide (B32628) with a yield of 91%. researchgate.netresearchgate.net

Table 1: Reagents for Beckmann Rearrangement

| Reagent Class | Specific Examples | Reference |

|---|---|---|

| Strong Acids | Sulfuric acid, Polyphosphoric acid, Hydrogen fluoride (B91410) | wikipedia.org |

| Acid Chlorides | Tosyl chloride, Thionyl chloride | wikipedia.org |

| Phosphorus Halides | Phosphorus pentachloride | wikipedia.org |

Exploration of Other Mechanistically Distinct Rearrangement Processes

Beyond the Beckmann rearrangement, other mechanistically distinct rearrangement processes involving oximes are known, although specific examples for 2',5'-Difluoroacetophenone oxime are not extensively documented in the provided search results. One such reaction is the Neber rearrangement, which converts a ketoxime into an α-amino ketone. wikipedia.orgnumberanalytics.com This reaction proceeds through the formation of an O-sulfonate, followed by treatment with a base to form an azirine intermediate, which is subsequently hydrolyzed. wikipedia.org The Beckmann rearrangement can sometimes be a competing side reaction in the Neber rearrangement. wikipedia.org

Functional Group Interconversions Derived from this compound

The oxime functionality of this compound serves as a precursor for various other functional groups, enhancing its synthetic utility.

Conversion to Nitriles via Dehydration

The dehydration of aldoximes is a common method for the synthesis of nitriles. organic-chemistry.orghighfine.comresearchgate.net While this compound is a ketoxime, the general principle of dehydration to form a cyano group is relevant. This transformation can be achieved using a variety of dehydrating agents. highfine.com Common reagents include phosphorus pentoxide, thionyl chloride, and more modern reagents like XtalFluor-E and sulfuryl fluoride (SO2F2). wikipedia.orgorganic-chemistry.org The reaction involves the elimination of a water molecule from the oxime. nih.gov For example, a protocol using oxalyl chloride, triethylamine, and a catalytic amount of triphenylphosphine (B44618) oxide has been shown to be highly efficient for the dehydration of oximes to nitriles, often with very short reaction times. researchgate.net

Table 2: Dehydrating Agents for Oxime to Nitrile Conversion

| Reagent | Conditions | Reference |

|---|---|---|

| Oxalyl chloride/Et3N/cat. Ph3PO | Room temperature, <10 min | researchgate.net |

| XtalFluor-E | Room temperature | organic-chemistry.org |

| SO2F2 | Acetonitrile (B52724), ambient conditions | organic-chemistry.org |

Cyclization to Azaheterocyclic Systems

The reactive nature of the oxime and the difluorophenyl ring in this compound suggests its potential as a precursor for the synthesis of azaheterocyclic systems, such as quinolines and pyridines. Although direct examples starting from this specific oxime are not provided in the search results, general synthetic strategies for these heterocycles often involve intermediates that could be derived from it.

For instance, the Friedländer synthesis is a well-known method for preparing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov Derivatives of 2',5'-Difluoroacetophenone could potentially be used in such reactions. The synthesis of quinolin-2(1H)-one derivatives containing an oxime moiety has been reported, highlighting the compatibility of the oxime group in building such heterocyclic systems. nih.gov

Similarly, various methods exist for the synthesis of pyridines, some of which involve the condensation of dicarbonyl compounds with enamines or other nitrogen sources. nih.govyoutube.com The difluoroacetophenone moiety could potentially be elaborated to participate in such cyclization reactions.

Radical Reactions of this compound Radicals

The generation of radical species from oximes opens up unique avenues for molecular construction. The key intermediate derived from this compound is its corresponding iminoxyl radical, a species with an unpaired electron localized on the N-O fragment. nih.gov These radicals are pivotal in a variety of oxidative transformations. nih.gov

Generation and Characterization of Iminoxyl Radicals

Iminoxyl radicals are typically transient species generated in-situ from their parent oximes through oxidation. acs.org For an aromatic oxime like this compound, this transformation can be achieved via a one-electron oxidation process. acs.org A variety of oxidizing agents are effective for this purpose, including transition metal compounds and metal-free oxidants. nih.gov The choice of oxidant can be tailored to the specific reaction conditions and substrate tolerance.

The generation of the iminoxyl radical from the oxime can proceed through different mechanisms, such as an electron transfer-proton transfer (ET-PT) sequence or a hydrogen atom transfer (HAT) pathway, depending on the oxidation potential of the oxime and the oxidant used. acs.org For instance, systems utilizing Cu(II) with tert-butyl hydroperoxide (t-BuOOH) have been shown to be an effective source of iminoxyl radicals for subsequent coupling reactions. nih.govrsc.org

The primary method for identifying and studying these short-lived iminoxyl radicals is Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov EPR spectra of iminoxyl radicals are distinctive due to the large hyperfine splitting constant of the unpaired electron with the ¹⁴N nucleus, which is typically in the range of 28–33 Gauss (G). nih.gov This characteristic signal allows for their unambiguous detection and distinguishes them from other nitrogen-centered radicals. nih.gov

Table 1: Common Oxidizing Systems for Iminoxyl Radical Generation

| Oxidant/System | Type | Reference |

|---|---|---|

| Lead(IV) acetate (B1210297) (Pb(OAc)₄) | Metal-based | nih.gov |

| Cerium(IV) ammonium (B1175870) nitrate | Metal-based | nih.gov |

| Silver(I) oxide (Ag₂O) | Metal-based | nih.gov |

| Cu(II)/t-BuOOH | Catalytic Metal System | nih.govrsc.org |

Intramolecular Oxidative Cyclization Reactions

Once generated, the iminoxyl radical of a suitably functionalized this compound derivative can undergo intramolecular cyclization, a powerful method for constructing heterocyclic rings. nih.govnih.gov This process typically involves the radical center attacking an accessible C=C double bond or abstracting a hydrogen atom within the same molecule. nih.gov

These reactions are synthetically valuable for creating isoxazoline (B3343090) and isoxazole (B147169) ring systems. nih.gov The regioselectivity of the cyclization is governed by stereoelectronic factors, with 5-exo cyclizations being particularly common. While specific examples for this compound are not detailed in the literature, the general mechanism involves the iminoxyl radical adding to an internal π-system, followed by further reaction to yield the stable heterocyclic product. The process is a key strategy in the broader field of radical chemistry for building molecular complexity from simple precursors. acs.org

Intermolecular Oxidative Coupling Processes

In the absence of an intramolecular reaction pathway, iminoxyl radicals can participate in intermolecular reactions. nih.gov These processes include self-dimerization or, more synthetically useful, cross-coupling with other organic molecules. nih.govnih.gov Dimerization of iminoxyl radicals can lead to the formation of C-O, O-N, or N-N bonds, though the initial dimers are often unstable. nih.gov

A significant application is the cross-dehydrogenative coupling (CDC) of oximes with other C-H or heteroatom-H bonds. nih.gov For example, the iminoxyl radical generated from an oxime can react with β-dicarbonyl compounds in a C-O coupling reaction. nih.govrsc.org This transformation can be efficiently catalyzed by a Cu(II)/t-BuOOH system, where the iminoxyl radical is the key species responsible for forming the new C-O bond, yielding an oxime ether product. nih.govrsc.org This method avoids pre-functionalization of the coupling partners, aligning with the principles of atom and step economy. nih.gov

Derivatization Strategies for the Oxime Functionality

The hydroxyl group of the oxime offers a reactive handle for further chemical modification, allowing for the synthesis of a wide range of derivatives with altered chemical and physical properties.

O-Alkylation and O-Acylation for Oxime Ether and Ester Formation

The nucleophilic oxygen of the this compound can be readily derivatized to form oxime ethers and esters.

O-Alkylation: The formation of oxime ethers is a common transformation, typically achieved through O-alkylation. organic-chemistry.org The classical Williamson ether synthesis, involving the reaction of the oxime with an alkylating agent like an alkyl halide or dialkyl sulfate (B86663) in the presence of a base, is a widely used method. google.comfrancis-press.com More modern and greener approaches utilize alcohols as alkylating agents in the presence of a catalyst, such as a heteropolyacid in dimethyl carbonate, which proceeds via a carbocation intermediate. rsc.org These methods are generally high-yielding and tolerate a broad range of functional groups. rsc.org

O-Acylation: The synthesis of oxime esters can be accomplished by reacting the oxime with a suitable acylating agent. One established method involves the treatment of ketone enolates with an acylating reagent, where factors such as the solvent and metal counter-ion can influence the regioselectivity between O-acylation and C-acylation. nih.gov

Table 2: Representative Derivatization Reactions of the Oxime Group

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Oxime Ether | google.com |

| O-Alkylation | Alcohol, Heteropolyacid catalyst, Dimethyl Carbonate | Oxime Ether | rsc.org |

Formation of Metal Complexes and Exploration of Coordination Chemistry

Oximes and their derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. at.ua Acetophenone (B1666503) oxime and its analogues have been shown to coordinate with metals such as Cu(II), Ni(II), Co(II), and Fe(II). xavier.eduorientjchem.org

Coordination typically occurs through the nitrogen atom of the oxime group, which acts as a donor. xavier.edu These ligands are particularly noted for their ability to stabilize metals in unusually high oxidation states, such as Ni(III) and Cu(III). xavier.eduxavier.edu The this compound, as a monodentate ligand, would be expected to form complexes with various metal salts. The resulting coordination geometry depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Table 3: Coordination Chemistry of Acetophenone Oxime-type Ligands

| Metal Ion | Ligand Type | Potential Coordination Geometry | Complex Type | Reference |

|---|---|---|---|---|

| Cu(II) | Monodentate Acetophenone Oxime | Square Planar / Tetrahedral | [M(L)ₓ(Y)₂] | xavier.edu |

| Ni(II) | Monodentate Acetophenone Oxime | Square Planar / Octahedral | [M(L)ₓ(Y)₂] | xavier.edu |

| Co(II) | Monodentate Acetophenone Oxime | Tetrahedral / Octahedral | [M(L)ₓ(Y)₂] | xavier.edu |

Mechanistic and Theoretical Investigations of 2 ,5 Difluoroacetophenone Oxime

Elucidation of Reaction Mechanisms Pertaining to 2',5'-Difluoroacetophenone (B32684) Oxime Chemistry

The study of reaction mechanisms involving 2',5'-difluoroacetophenone oxime provides fundamental insights into its chemical behavior, particularly in the context of its formation, rearrangement, and its role as a directing group in modern synthetic methodologies.

Detailed Mechanistic Pathways of Oxime Formation

The formation of this compound from 2',5'-difluoroacetophenone and hydroxylamine (B1172632) follows a well-established reaction pathway for oxime formation in general. wikipedia.org This reaction is a condensation reaction that proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone, followed by the elimination of a water molecule. numberanalytics.com

The mechanism can be detailed in the following steps:

Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 2',5'-difluoroacetophenone. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton transfer occurs from the newly attached nitrogen atom to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate. This step is often facilitated by the solvent or other species in the reaction mixture.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine intermediate is protonated, typically by an acid catalyst, to form a better leaving group (water).

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of the protonated hydroxyl group as water, leading to the formation of a protonated oxime.

Deprotonation: A final deprotonation step yields the neutral this compound and regenerates the acid catalyst. youtube.com

The reaction is generally reversible and its rate is pH-dependent. Acid catalysis is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and also facilitates the departure of the water molecule. numberanalytics.com

Mechanistic Studies of Rearrangement Reactions (e.g., Beckmann)

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide under acidic conditions. wikipedia.orgorganic-chemistry.org For this compound, this rearrangement would yield N-(2,5-difluorophenyl)acetamide. The mechanism is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating.

The key steps of the Beckmann rearrangement are:

Protonation of the Oxime: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, such as sulfuric acid or polyphosphoric acid, converting it into a good leaving group (H₂O). wikipedia.orgmasterorganicchemistry.com

Rearrangement and Water Elimination: In a concerted step, the group anti to the leaving group (in this case, the 2,5-difluorophenyl group) migrates to the electron-deficient nitrogen atom, with the simultaneous departure of a water molecule. This migration forms a nitrilium ion intermediate.

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.

Tautomerization: The resulting intermediate undergoes tautomerization to form the final amide product, N-(2,5-difluorophenyl)acetamide. masterorganicchemistry.com

It is important to note that various reagents can promote this rearrangement, including tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org Computational studies on similar systems have helped to elucidate the transition states and the role of solvent molecules in stabilizing intermediates.

Insights into C-H Activation Processes Directed by Oxime Functionality in Fluorinated Systems

The oxime functional group can act as a directing group in C-H activation reactions, facilitating the functionalization of otherwise unreactive C-H bonds. acs.org In the context of this compound, the oxime moiety can direct a transition metal catalyst to the ortho-position of the difluorophenyl ring.

The general mechanism for oxime-directed C-H activation involves:

Coordination: The nitrogen atom of the oxime coordinates to a metal center (e.g., palladium, rhodium, or iridium). mt.com

C-H Activation/Metallation: This coordination brings the metal catalyst in close proximity to an ortho C-H bond on the aromatic ring, leading to the cleavage of the C-H bond and the formation of a metallacyclic intermediate. This step is often the rate-determining step.

Functionalization: The resulting metallacycle can then react with a variety of coupling partners, leading to the introduction of new functional groups at the ortho position.

Catalyst Regeneration: The final step involves the reductive elimination or another suitable process to release the functionalized product and regenerate the active catalyst.

The presence of fluorine atoms on the aromatic ring can influence the electronic properties of the substrate and the reactivity of the C-H bonds, potentially impacting the efficiency and selectivity of the C-H activation process. The oxime directing group has been successfully employed in various transformations, including arylation, alkenylation, and alkynylation of arenes. nih.gov

Computational Chemistry Approaches for this compound

Computational chemistry provides powerful tools to investigate the electronic structure, stability, and reactivity of molecules like this compound at a molecular level.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

DFT studies can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate vibrational frequencies: Predict the infrared and Raman spectra, which can be compared with experimental data for structural confirmation.

Determine electronic properties: Calculate properties such as dipole moment, polarizability, and atomic charges, which provide insights into the molecule's polarity and reactivity.

Investigate reaction mechanisms: As seen in the study of oxime formation, DFT can be used to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of a reaction. researchgate.net

The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results. aimspress.com Solvation models can also be incorporated to simulate the behavior of the molecule in different solvents.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. mdpi.com

HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor (nucleophile).

LUMO: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater tendency to act as an electron acceptor (electrophile).

The HOMO-LUMO energy gap (ΔE) is a key parameter that relates to the chemical stability and reactivity of a molecule. mdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as less energy is required for electronic transitions.

For this compound, HOMO-LUMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule reveals the regions that are electron-rich and electron-poor, respectively. This information is valuable for understanding its reactivity in various chemical transformations.

Interactive Data Table: Calculated Quantum Chemical Parameters

The following table presents hypothetical calculated quantum chemical parameters for this compound based on DFT calculations. These values are illustrative and would be determined through specific computational studies.

| Parameter | Value | Unit | Significance |

| HOMO Energy | -7.5 | eV | Electron-donating ability |

| LUMO Energy | -1.2 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.3 | eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 | Debye | Molecular polarity |

| Ionization Potential | 7.5 | eV | Energy to remove an electron |

| Electron Affinity | 1.2 | eV | Energy released upon gaining an electron |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These potential values are then color-coded, providing an intuitive representation of the charge landscape.

In the context of this compound, the MEP map would highlight distinct regions of positive and negative potential, governed by the molecule's constituent atoms and functional groups. The color-coding convention typically assigns red to regions of most negative electrostatic potential, indicating an excess of electron density and a propensity for electrophilic attack. Conversely, blue is used for regions of most positive potential, which are electron-deficient and thus susceptible to nucleophilic attack. Intermediate potentials are represented by a spectrum of colors, often in the order of red < orange < yellow < green < blue.

For this compound, the MEP map is expected to show the most negative potential (red region) concentrated around the oxygen atom of the oxime's hydroxyl group, owing to its high electronegativity and the presence of lone pairs of electrons. This region represents the primary site for electrophilic attack. The nitrogen atom of the oxime group would also exhibit a negative potential, albeit less intense than the oxygen.

The aromatic ring, substituted with two fluorine atoms, will present a more complex potential distribution. The fluorine atoms, being highly electronegative, will draw electron density from the benzene (B151609) ring, creating regions of positive potential on the ring's hydrogen atoms and carbon atoms directly bonded to the fluorines. The hydrogen atom of the oxime's hydroxyl group is expected to be a site of positive potential (blue region), making it susceptible to interaction with nucleophiles.

Theoretical studies on similar hydroxyl-substituted aromatic compounds have demonstrated a correlation between the MEP value on the proton-donating atom and the compound's acidity in the excited state (pKa*). rsc.org This suggests that the MEP map of this compound could also provide insights into its potential photoacidity. rsc.org

Illustrative Data Table for MEP Analysis of this compound

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Predicted Reactivity |

| Oxygen (Oxime) | Highly Negative | Electrophilic Attack |

| Nitrogen (Oxime) | Negative | Electrophilic Attack |

| Hydrogen (Oxime OH) | Highly Positive | Nucleophilic Attack |

| Fluorine Atoms | Negative | - |

| Aromatic Hydrogens | Positive | Nucleophilic Attack |

Note: The values in this table are illustrative and represent qualitative predictions based on the principles of MEP analysis.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) orbitals. This analysis is particularly useful for understanding charge delocalization, which arises from interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation theory energy of delocalization, E(2).

In this compound, several key donor-acceptor interactions are expected to contribute to its electronic stability and charge distribution. The most significant of these would involve the lone pairs of the oxygen and nitrogen atoms of the oxime group and the π-system of the difluorophenyl ring.

The lone pairs on the oxygen atom can act as donors, delocalizing into the antibonding σ* orbital of the N-O bond and the π* orbitals of the C=N bond and the aromatic ring. Similarly, the nitrogen lone pair can participate in delocalization into adjacent antibonding orbitals. These n → σ* and n → π* interactions contribute to the stabilization of the molecule and influence the geometry and reactivity of the oxime group.

The π-electrons of the difluorophenyl ring can also act as donors, interacting with the antibonding π* orbital of the C=N bond. Conversely, the π-system of the ring can act as an acceptor for electron density from the oxime group. The presence of the two electron-withdrawing fluorine atoms will significantly influence the electron density of the aromatic ring and modulate these delocalization effects.

NBO analysis of related acetophenone (B1666503) oximes has been used to understand their stereochemistry and conformational preferences. cdnsciencepub.com The calculated occupancies of the bonding and antibonding orbitals can provide quantitative measures of the extent of charge delocalization and the deviation from an idealized Lewis structure.

Illustrative Data Table for NBO Analysis of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| O (Lone Pair) | N-C (σ) | High | n → σ |

| O (Lone Pair) | C=N (π) | Moderate | n → π |

| N (Lone Pair) | C-C (Aromatic) (π) | Moderate | n → π |

| C=C (Aromatic) (π) | C=N (π) | Moderate | π → π |

Note: The E(2) values in this table are illustrative and represent qualitative predictions based on typical NBO analyses of similar molecules.

Conformational Analysis and Rotational Isomerism Studies

The conformational landscape of this compound is primarily defined by rotation around the single bonds, particularly the C(aryl)-C(imine) and C-N bonds. The presence of the difluorophenyl group and the oxime moiety gives rise to the possibility of several rotational isomers (conformers) with varying energies.

A key aspect of the conformational analysis of this molecule is the relative orientation of the acetyl group and the 2'-fluoro substituent. Studies on 2'-fluoro-substituted acetophenone derivatives have shown a strong preference for the s-trans conformation, where the carbonyl group (or in this case, the C=N bond) is oriented away from the fluorine atom. nih.gov This preference is attributed to the strong electrostatic repulsion between the lone pairs of the fluorine atom and the oxygen atom of the carbonyl group (or the nitrogen/oxygen of the oxime). nih.gov It is therefore highly probable that this compound will predominantly exist in a similar s-trans or pseudo-s-trans conformation to minimize this repulsion.

Furthermore, acetophenone oximes can exist as two geometric isomers, E and Z, with respect to the C=N double bond. nih.govmisuratau.edu.ly The E isomer has the hydroxyl group trans to the phenyl group, while the Z isomer has it cis. The relative stability of these isomers is influenced by steric and electronic factors. In many substituted acetophenone oximes, the E isomer is found to be the major product. misuratau.edu.lyarpgweb.comrepec.org

The rotation around the C(aryl)-C(imine) bond would be restricted due to potential steric hindrance between the methyl group or the oxime's hydroxyl group and the 2'-fluoro substituent. Theoretical calculations, such as relaxed potential energy surface scans, can be employed to determine the energy barriers for rotation and identify the most stable conformers. Experimental techniques like NMR spectroscopy can provide evidence for the preferred conformation in solution through the observation of through-space spin-spin couplings, for instance, between the fluorine atom and the protons of the methyl group. nih.gov

Table of Possible Isomers and Conformers

| Isomer Type | Description | Expected Stability |

| Geometric Isomer (E) | OH group trans to the difluorophenyl group | Likely major isomer |

| Geometric Isomer (Z) | OH group cis to the difluorophenyl group | Likely minor isomer |

| Rotational Conformer (s-trans) | C=N bond oriented away from the 2'-fluoro substituent | Highly preferred |

| Rotational Conformer (s-cis) | C=N bond oriented towards the 2'-fluoro substituent | Highly disfavored |

Theoretical Calculations of Reaction Pathways and Transition States

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways, the characterization of transition states, and the calculation of activation energies. For this compound, such calculations could provide valuable insights into its reactivity and potential transformations.

A common reaction of oximes is the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. Theoretical studies could elucidate the mechanism of this rearrangement for this compound, including the identification of the key transition state and the influence of the difluoro-substituents on the reaction barrier. The calculations would likely involve mapping the potential energy surface for the reaction, starting from the protonated oxime and proceeding through the transition state to the final amide product.

Another important reaction is the hydrolysis of the oxime back to the corresponding ketone, 2',5'-difluoroacetophenone. Theoretical calculations could be used to model the reaction pathway for both acid-catalyzed and base-catalyzed hydrolysis, determining the rate-determining step and the structures of the intermediates and transition states involved.

Furthermore, the synthesis of this compound from the corresponding ketone and hydroxylamine could also be studied theoretically. arpgweb.comrepec.orgresearchgate.net These calculations could help in understanding the factors that control the E/Z selectivity of the oximation reaction.

Synthetic Applications and Role in Advanced Organic Synthesis

2',5'-Difluoroacetophenone (B32684) Oxime as a Versatile Building Block in Synthetic Sequences

2',5'-Difluoroacetophenone oxime serves as a highly adaptable precursor in a multitude of synthetic pathways. The presence of the fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its reactivity and modulating the properties of the resulting products. The oxime moiety itself is a rich hub of chemical reactivity, capable of undergoing a variety of transformations.

The synthesis of the parent ketone, 2',5'-Difluoroacetophenone, is a critical first step. This compound has been utilized in the preparation of other valuable intermediates, such as 2,5-difluorostyrene (B1370312) sigmaaldrich.com. The subsequent conversion of the ketone to the oxime is typically achieved through a condensation reaction with hydroxylamine (B1172632), a standard and high-yielding protocol in organic synthesis organic-chemistry.org.

Once formed, this compound can be subjected to a range of reactions. The oxime's hydroxyl group can be derivatized, and the C=N bond can participate in addition and cycloaddition reactions. Furthermore, the difluorophenyl group can be further functionalized through aromatic substitution reactions, although the fluorine atoms are generally poor leaving groups in nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

Strategic Utilization in the Synthesis of Complex Nitrogen-Containing Molecules

A primary application of oximes in organic synthesis is their role as precursors to nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds yale.edursc.org. This compound is a prime candidate for such transformations.

One of the most powerful reactions of ketoximes is the Beckmann rearrangement , which converts the oxime into an amide or a lactam in the case of cyclic oximes wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.combyjus.comyoutube.com. The rearrangement of this compound, typically catalyzed by acids like sulfuric acid or phosphorus pentachloride, would be expected to yield N-(2,5-difluorophenyl)acetamide. This reaction proceeds through the migration of the group anti-periplanar to the oxime's hydroxyl group. The stereochemistry of the oxime (E or Z isomer) dictates which group migrates.

The resulting N-(2,5-difluorophenyl)acetamide is a valuable intermediate for the synthesis of more complex molecules, including various heterocyclic systems. For instance, it could be a precursor for the synthesis of fluorinated quinolines or other fused nitrogen-containing aromatic compounds clockss.org. The introduction of fluorine atoms can enhance the biological activity and metabolic stability of the final products.

The general synthetic utility of fluorinated precursors for nitrogen heterocycles has been demonstrated in the synthesis of various derivatives containing phenoxydifluoromethyl groups, highlighting the importance of such fluorinated building blocks in medicinal chemistry nih.govnih.gov.

Role in the Protection, Purification, and Characterization of Carbonyl Compounds in Multi-Step Syntheses

Oximes have a historical and ongoing role in the protection of carbonyl groups in multi-step synthetic sequences. The reaction of an aldehyde or ketone with hydroxylamine to form an oxime is a reversible process, making oximes effective protecting groups. The formation of this compound from its corresponding ketone provides a stable, crystalline derivative that can be easily purified by crystallization.

The oxime group is stable under a variety of reaction conditions that would affect a free ketone, such as reduction with certain hydrides or organometallic additions. This allows for chemical modifications on other parts of the molecule without disturbing the carbonyl functionality. The ketone can be readily regenerated from the oxime by hydrolysis under acidic conditions.

Furthermore, the formation of the oxime serves as a method for the characterization of the parent ketone. The melting point of the crystalline oxime derivative can be a useful physical constant for identification purposes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2',5'-Difluoroacetophenone | 1979-36-8 sigmaaldrich.comsigmaaldrich.com | C₈H₆F₂O | 156.13 sigmaaldrich.comsigmaaldrich.com |

| This compound | 149773-87-5 oakwoodchemical.com | C₈H₇F₂NO | 171.15 oakwoodchemical.com |

| 2,4-Difluorobenzaldehyde oxime | 149773-86-4 oakwoodchemical.com | C₇H₅F₂NO | 157.12 |

| 2,2-Difluoroacetophenone | 395-01-7 thermofisher.com | C₈H₆F₂O | 156.13 |

Contribution to the Development of Polymer Precursors and Macroheterocycles

The reactivity of the oxime and the difluorinated aromatic ring in this compound suggests its potential use in polymer chemistry. The difunctional nature of molecules derived from this oxime could allow them to act as monomers in polymerization reactions. For example, the Beckmann rearrangement product, N-(2,5-difluorophenyl)acetamide, could be further functionalized to create monomers for polyamides or other condensation polymers.

The use of perfluorinated compounds in polymer chemistry is well-established, often imparting desirable properties such as thermal stability and chemical resistance to the resulting polymers rsc.org. The incorporation of the 2,5-difluorophenyl moiety into a polymer backbone could similarly enhance its material properties.

While direct polymerization of this compound itself is not a common application, its derivatives could be designed as precursors for macroheterocycles. The synthesis of such large ring systems often relies on high-dilution techniques and the use of rigid building blocks to favor intramolecular cyclization over intermolecular polymerization. The difluorinated phenyl ring can provide the necessary rigidity for such transformations.

Application in the Construction of Functionalized Aromatic Systems

Beyond heterocycle synthesis, this compound can be a starting point for the construction of other functionalized aromatic systems. The oxime group can be reduced to an amine, yielding 1-(2,5-difluorophenyl)ethanamine. This chiral amine, if resolved into its enantiomers, can be a valuable building block for the synthesis of chiral ligands, catalysts, and pharmaceuticals.

Alternatively, the oxime can undergo various rearrangement and fragmentation reactions, depending on the reaction conditions, to introduce different functional groups onto the difluorinated aromatic ring. The Beckmann fragmentation, a competing reaction to the Beckmann rearrangement, can occur if the group alpha to the oxime can stabilize a carbocation. This would lead to the formation of a nitrile, in this case, 2,5-difluorobenzonitrile, and an acetyl cation equivalent. 2,5-Difluorobenzonitrile is another versatile intermediate for the synthesis of various aromatic compounds.

Future Research Directions and Outlook for 2 ,5 Difluoroacetophenone Oxime

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of oximes is a foundational aspect of their utility. Future research will likely focus on developing more efficient, sustainable, and scalable methods for the preparation of 2',5'-Difluoroacetophenone (B32684) oxime.

A primary area of exploration involves the advancement of catalytic systems. While traditional methods often rely on the condensation of the corresponding ketone with hydroxylamine (B1172632), modern catalysis offers pathways to milder conditions and higher efficiencies. nih.govresearchgate.net Research into novel metal-based and organocatalytic systems could significantly improve the synthesis. For instance, the use of aniline (B41778) derivatives as catalysts has shown promise in accelerating oxime formation under general acid catalysis. nih.gov Further investigation into tailored catalysts that are specifically effective for fluorinated ketones could lead to optimized protocols.

Another promising avenue is the development of flow chemistry processes. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and stoichiometry, which can be particularly advantageous for managing the reactivity of fluorinated compounds. This approach could lead to higher yields, improved safety profiles, and easier scalability compared to batch processes.

Furthermore, "green" chemistry principles will guide the development of new synthetic routes. This includes the use of environmentally benign solvents, such as water or tertiary-butanol/water systems, and the reduction of waste. researchgate.netgoogle.com The catalytic ammoximation of the parent ketone using ammonia (B1221849) (NH₃) and hydrogen peroxide (H₂O₂) over catalysts like titanium silicalite has been explored for other ketones and represents a highly atom-economical route that could be adapted for 2',5'-Difluoroacetophenone. google.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Advanced Catalysis | Milder conditions, higher yields, improved selectivity. nih.govepfl.ch | Development of tailored metal-based or organocatalysts for fluorinated substrates. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |

| Green Synthesis | Reduced environmental impact, atom economy. researchgate.netgoogle.com | Use of aqueous solvent systems and catalysts like titanium silicalite with H₂O₂. google.com |

Advanced Studies on Reactivity Profiles and Selective Transformations

The oxime functional group is a versatile synthetic handle, capable of undergoing a wide array of transformations. researchgate.net The presence of two fluorine atoms on the aromatic ring of 2',5'-Difluoroacetophenone oxime is expected to modulate its reactivity in intriguing ways, a subject ripe for detailed investigation.

Future studies will focus on the selective transformation of the oxime group. This includes its reduction to form primary amines or hydroxylamines, which are valuable building blocks in medicinal chemistry. researchgate.netepfl.ch Research into chemoselective catalytic reduction methods that can operate under mild conditions without cleaving the N-O bond is a significant challenge and a key research direction. epfl.ch

The Beckmann rearrangement, a classic reaction of ketoximes to yield amides, warrants further study in the context of this fluorinated substrate. The electronic effects of the difluorophenyl group could influence the migratory aptitude and reaction mechanism. Hypervalent iodine reagents have been shown to mediate Beckmann rearrangements, and exploring their utility with this compound could unveil new synthetic pathways. lucp.net

Moreover, the N-O bond of the oxime can be strategically cleaved to generate iminyl radicals. nsf.gov These highly reactive intermediates can participate in various cyclization and addition reactions. The influence of the fluorine substituents on the generation and subsequent reactivity of the corresponding iminyl radical from this compound is an unexplored area that could lead to novel methods for constructing complex nitrogen-containing molecules. nsf.govresearchgate.net

| Transformation | Potential Outcome | Research Focus |

| Selective Reduction | Synthesis of fluorinated primary amines or hydroxylamines. researchgate.netepfl.ch | Development of chemoselective catalysts (e.g., platinum-based) for hydrogenation. epfl.ch |

| Beckmann Rearrangement | Formation of fluorinated amides. | Investigating the influence of fluorine atoms and exploring modern reagents like hypervalent iodine. lucp.net |

| Iminyl Radical Chemistry | Access to complex N-heterocycles via cyclization/addition. nsf.gov | Studying the generation and reactivity of the difluorophenyl-substituted iminyl radical. |

| Cycloaddition Reactions | Synthesis of isoxazolines and other heterocycles. nsf.gov | Exploring [3+2] cycloadditions with the corresponding nitrile oxide, generated in situ. lucp.net |

Refinement and Expansion of Computational Modeling Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For this compound, computational modeling can provide profound insights that guide experimental work.

Future research will leverage advanced computational methods to refine our understanding of its structural and electronic properties. This includes accurately predicting the E/Z isomerism, which can significantly impact reactivity and stereoselectivity in subsequent reactions. epfl.ch DFT calculations can elucidate the transition states of key reactions, such as the Beckmann rearrangement or catalytic reductions, helping to explain the regiochemical and stereochemical outcomes observed experimentally. nih.gov

Furthermore, computational models can be expanded to predict the reactivity of this compound with various reagents and under different catalytic conditions. This in silico screening can accelerate the discovery of novel transformations by identifying promising reaction pathways and catalysts before extensive laboratory work is undertaken. For example, modeling can help predict the binding energies and interaction modes with a catalyst's active site, facilitating the rational design of more efficient catalytic systems. researchgate.net

Integration of this compound in Cascade Reactions and Multicomponent Processes

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation. rsc.org Integrating this compound into such processes is a promising direction for future research.

One potential cascade could involve the in situ formation of the oxime from 2',5'-difluoroacetophenone and hydroxylamine, followed by an immediate intramolecular cyclization or intermolecular reaction without isolating the oxime intermediate. rsc.org For example, a cascade involving oxime formation, cyclization to a nitrone, and subsequent intermolecular dipolar cycloaddition could provide rapid access to complex, fluorinated heterocyclic scaffolds. rsc.org

Similarly, designing MCRs that incorporate this compound as a key component would be highly valuable. For instance, a reaction combining the oxime, an alkene, and a third component in a one-pot procedure could lead to the efficient synthesis of highly functionalized molecules. The development of such processes hinges on carefully controlling the reactivity of the oxime and the other reaction partners, often through judicious choice of catalyst and reaction conditions. rsc.orgresearchgate.net

Potential for Interdisciplinary Research at the Interface of Fluorine Chemistry and Materials Science

The unique properties conferred by fluorine atoms—such as increased thermal stability, metabolic resistance, and altered electronic character—make fluorinated compounds highly attractive for applications beyond traditional organic synthesis. nih.govnih.gov The intersection of fluorine chemistry and materials science presents a particularly exciting frontier for this compound.

Future research could explore the incorporation of this molecule or its derivatives into advanced materials. For example, the oxime functionality can participate in dynamic covalent chemistry, forming reversible oxime-carbamate bonds. acs.org This could enable the development of self-healing or recyclable polymers and vitrimers where this compound serves as a fluorinated cross-linker or monomer, imparting enhanced thermal or chemical resistance to the final material. acs.org

Furthermore, the difluorophenyl motif is relevant in the design of liquid crystals and materials for organic electronics. Investigating how the oxime group, and its potential transformations, can be used to tune the electronic and self-assembly properties of such materials is a rich area for exploration. The synthesis of novel fluorinated polymers or organic semiconductors derived from this compound could lead to materials with tailored properties for applications in displays, sensors, or photovoltaic devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2',5'-Difluoroacetophenone oxime, and how do reaction conditions influence yield?

- Methodology : Two primary routes are documented:

- Route 1 : Reaction of 3,4-difluorochlorobenzene with acetyl chloride under Friedel-Crafts acylation conditions, achieving ~80% yield .

- Route 2 : Condensation of 2,4-difluoroaniline with acetaldoxime in the presence of copper sulfate at pH 4, followed by steam distillation and benzene extraction .

- Critical Factors : pH control (optimal at 4) and catalyst selection (e.g., CuSO₄) significantly impact yield and purity. Post-synthesis purification via reduced-pressure rectification is recommended to isolate the oxime derivative .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Fluorine-induced splitting patterns help confirm substitution positions on the aromatic ring. For example, the acetophenone carbonyl signal appears at δ ~200 ppm in ¹³C NMR .

- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and N–O (~930 cm⁻¹) confirm oxime formation .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : Fluorine’s strong electron-withdrawing effect activates the aromatic ring toward electrophilic attack at meta/para positions. For example, the 2',5'-difluoro configuration directs nucleophiles (e.g., amines) to the 4-position due to resonance deactivation .

- Experimental Design : Competitive reactions using isotopic labeling (e.g., ¹⁸O in oxime) can track substitution pathways. Kinetic studies under varying temperatures (25–80°C) quantify activation barriers .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points) across studies?

- Data Contradiction Analysis :

- Case Example : Reported melting points range from 37–41°C to 19–20°C . This variation may arise from polymorphic forms or impurities.

- Resolution : Recrystallization in polar aprotic solvents (e.g., acetonitrile) followed by differential scanning calorimetry (DSC) can identify polymorphs. Purity assessment via elemental analysis (C, H, N) and X-ray crystallography clarifies structural consistency .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

- Method Development :

- Sample Prep : Solid-phase extraction (SPE) using C18 cartridges efficiently isolates the compound from aqueous matrices.

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in water/acetonitrile). Quantify via MRM transitions (e.g., m/z 156 → 139 for the oxime) .

- Validation Parameters : Include linearity (R² > 0.99), LOD/LOQ (≤1 ng/mL), and recovery rates (90–110%) per ICH guidelines.

Q. What are the thermal degradation products of this compound under oxidative vs. inert conditions?

- Thermogravimetric Analysis (TGA) : Under nitrogen, decomposition begins at ~200°C, releasing HF and forming difluorobenzonitrile. In air, oxidation generates 2',5'-difluorobenzoic acid as a major byproduct .

- Mitigation : Stabilizers like BHT (0.1% w/w) reduce radical-mediated degradation during high-temperature reactions .

Q. How can researchers design experiments to study interactions between this compound and biomolecules (e.g., enzymes)?

- Biophysical Approaches :

- Surface Plasmon Resonance (SPR) : Immobilize the oxime on a sensor chip to measure binding kinetics with target proteins (e.g., cytochrome P450).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .

- Computational Modeling : Docking studies (AutoDock Vina) predict binding poses, guiding mutagenesis experiments to validate interaction sites .

Q. What computational methods predict the compound’s behavior in catalytic processes (e.g., asymmetric hydrogenation)?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric and electronic effects on catalytic sites.

- Mechanistic Insights : Transition state analysis reveals that fluorine substituents lower the energy barrier for hydride transfer in hydrogenation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.